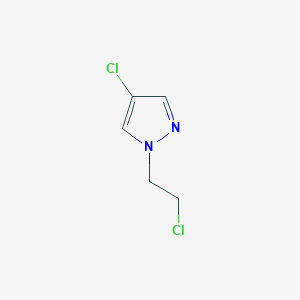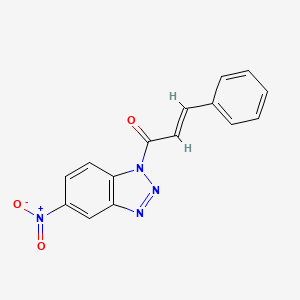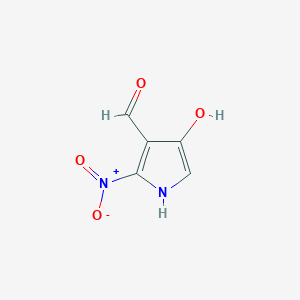
4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde is a heterocyclic compound with significant interest in organic chemistry due to its unique structure and reactivity. This compound features a pyrrole ring substituted with hydroxy, nitro, and formyl groups, making it a versatile intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by formylation and hydroxylation. The reaction conditions often involve the use of strong acids or bases, oxidizing agents, and controlled temperatures to ensure the desired substitutions on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification methods are critical factors in industrial production.
化学反应分析
Types of Reactions
4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The hydroxy and formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The hydroxy and formyl groups can form hydrogen bonds and covalent interactions with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
1H-pyrrole-3-carbaldehyde: Lacks the hydroxy and nitro groups, making it less reactive in certain chemical reactions.
4-hydroxy-1H-pyrrole-3-carbaldehyde: Similar structure but without the nitro group, leading to different reactivity and applications.
2-nitro-1H-pyrrole-3-carbaldehyde: Lacks the hydroxy group, affecting its hydrogen bonding capabilities and reactivity.
Uniqueness
4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde is unique due to the presence of all three functional groups (hydroxy, nitro, and formyl) on the pyrrole ring. This combination of substituents provides a versatile platform for various chemical transformations and applications in different fields.
属性
分子式 |
C5H4N2O4 |
|---|---|
分子量 |
156.10 g/mol |
IUPAC 名称 |
4-hydroxy-2-nitro-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C5H4N2O4/c8-2-3-4(9)1-6-5(3)7(10)11/h1-2,6,9H |
InChI 键 |
BUVABAFUSGNDAM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N1)[N+](=O)[O-])C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


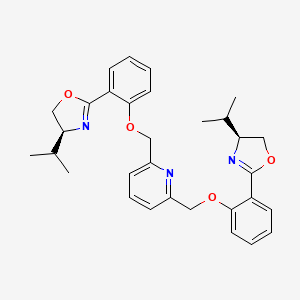
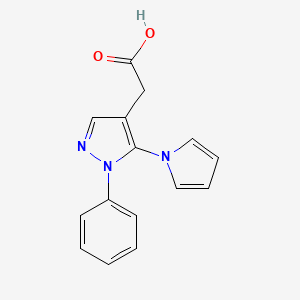
![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
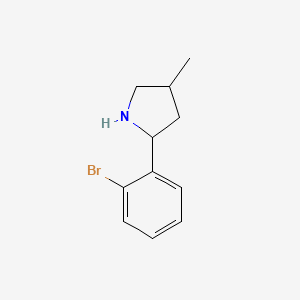
![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)
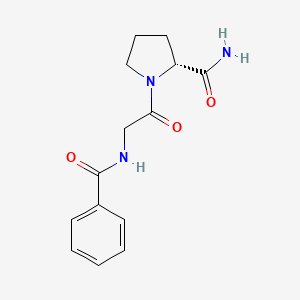
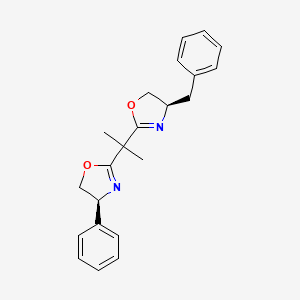
![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12892701.png)

![3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B12892705.png)
![2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12892708.png)
